2-(3-CHLOROPHENYL)BENZO[D]THIAZOLE
Overview
Description
2-(3-Chlorophenyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with a 3-chlorophenyl group. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
A study on a similar compound suggests that the most probable molecular mechanism of action relies on interaction with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels .
Biochemical Pathways
It’s known that thiophene derivatives, which share a similar structure, play roles in various biochemical processes, including cell growth, differentiation, gene expression, and signal transduction .
Pharmacokinetics
A study on a similar compound suggests that following biotransformation, certain derivatives were identified .
Result of Action
Compounds with similar structures have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)benzo[d]thiazole typically involves the reaction of 3-chlorobenzaldehyde with o-aminothiophenol. The reaction is carried out in ethanol as a solvent and is stirred at 50°C for 1 hour . The precipitated solid is then collected by filtration and purified by crystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for benzothiazoles often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)benzo[d]thiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophilic Substitution: Reagents such as halogens and nitrating agents.
Nucleophilic Substitution: Reagents such as amines and thiols.
Oxidation: Reagents such as hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield 5-bromo-2-(3-chlorophenyl)benzo[d]thiazole .
Scientific Research Applications
2-(3-Chlorophenyl)benzo[d]thiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of antimicrobial, antifungal, and anticancer agents.
Materials Science: The compound is used in the synthesis of photoluminescent materials and organic semiconductors.
Industrial Applications: It is used as a precursor in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-chlorophenyl)benzo[d]thiazole include:
- 2-Phenylbenzothiazole
- 2-(4-Chlorophenyl)benzothiazole
- 2-(4-Methoxyphenyl)benzothiazole
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity. For instance, the presence of the 3-chlorophenyl group can enhance its antimicrobial and anticancer properties compared to other benzothiazole derivatives .
Properties
IUPAC Name |
2-(3-chlorophenyl)-1,3-benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNS/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOUFZHDORMXJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384741 | |
Record name | 2-(3-chlorophenyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22868-31-1 | |
Record name | 2-(3-Chlorophenyl)benzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22868-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-chlorophenyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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